molecular formula C7H4BrClF3N B1447390 4-Bromo-2-chloro-3-(trifluoromethyl)aniline CAS No. 1807018-36-5

4-Bromo-2-chloro-3-(trifluoromethyl)aniline

Cat. No.: B1447390
CAS No.: 1807018-36-5
M. Wt: 274.46 g/mol
InChI Key: GJPVZSDFSCGEHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-chloro-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-2-chloro-3-(trifluoromethyl)aniline can be synthesized through several methods. One common approach involves the halogenation of 3-(trifluoromethyl)aniline. The process typically includes the following steps:

Industrial Production Methods

Industrial production of this compound often involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-chloro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various biaryl compounds, while substitution reactions can produce different halogenated derivatives.

Scientific Research Applications

4-Bromo-2-chloro-3-(trifluoromethyl)aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloro-3-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The presence of electron-withdrawing groups, such as bromine, chlorine, and trifluoromethyl, enhances its reactivity and allows it to participate in various chemical reactions. These interactions can affect biological pathways and molecular targets, leading to its diverse applications in pharmaceuticals and agrochemicals .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(trifluoromethyl)aniline
  • 4-Chloro-3-(trifluoromethyl)aniline
  • 2-Bromo-3-(trifluoromethyl)aniline

Uniqueness

4-Bromo-2-chloro-3-(trifluoromethyl)aniline is unique due to the simultaneous presence of bromine, chlorine, and trifluoromethyl groups on the aniline ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications .

Properties

IUPAC Name

4-bromo-2-chloro-3-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClF3N/c8-3-1-2-4(13)6(9)5(3)7(10,11)12/h1-2H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJPVZSDFSCGEHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1N)Cl)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Reactant of Route 2
Reactant of Route 2
4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Reactant of Route 3
Reactant of Route 3
4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Reactant of Route 4
4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Reactant of Route 5
Reactant of Route 5
4-Bromo-2-chloro-3-(trifluoromethyl)aniline
Reactant of Route 6
Reactant of Route 6
4-Bromo-2-chloro-3-(trifluoromethyl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.